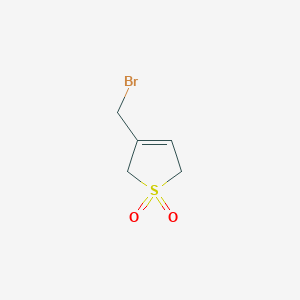

3-(Bromomethyl)-2,5-dihydrothiophene 1,1-dioxide

Description

Properties

IUPAC Name |

3-(bromomethyl)-2,5-dihydrothiophene 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO2S/c6-3-5-1-2-9(7,8)4-5/h1H,2-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQRRQSOMYYJAFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(CS1(=O)=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5067633 | |

| Record name | Thiophene, 3-(bromomethyl)-2,5-dihydro-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31554-48-0 | |

| Record name | Thiophene, 3-(bromomethyl)-2,5-dihydro-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31554-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, 3-(bromomethyl)-2,5-dihydro-, 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031554480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 3-(bromomethyl)-2,5-dihydro-, 1,1-dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiophene, 3-(bromomethyl)-2,5-dihydro-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Bromination of Sulfolene

The most direct method involves brominating 2,5-dihydrothiophene 1,1-dioxide with Br₂ in non-polar solvents. Key parameters include:

Mechanism :

-

Bromine undergoes electrophilic addition to the double bond of sulfolene, followed by allylic bromination via a three-center transition state.

-

Selectivity for mono-bromination is achieved by controlling the Br₂:substrate molar ratio (1:1).

-

Dissolve 2,5-dihydrothiophene 1,1-dioxide (10 mmol) in CCl₄ (50 mL).

-

Add Br₂ (10 mmol) dropwise under nitrogen.

-

Stir at 25°C for 12 hours.

-

Quench with Na₂S₂O₃, wash with water, and purify via silica gel chromatography (ethyl acetate/hexane).

Bromination Using N-Bromosuccinimide (NBS)

Radical-Initiated Bromination

NBS offers a safer alternative to Br₂, particularly for allylic bromination under radical conditions:

| Parameter | Details | Source |

|---|---|---|

| Solvent | CCl₄ or CHCl₃ | , |

| Temperature | Reflux (60–80°C) | |

| Reaction Time | 4–12 hours | |

| Yield | 50–75% | |

| Initiator | Benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) | , |

Mechanism :

-

NBS generates bromine radicals via homolytic cleavage initiated by BPO/AIBN.

-

Radical chain mechanism targets the allylic position, avoiding over-bromination.

-

Combine sulfolene (10 mmol), NBS (12 mmol), and BPO (0.1 mmol) in CCl₄ (50 mL).

-

Reflux under nitrogen for 8 hours.

-

Filter, concentrate, and recrystallize from ethanol-acetone (1:1).

Comparative Analysis of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Br₂ | High yield (≤85%); no initiator required | Toxic/corrosive reagent; poor selectivity |

| NBS | Safer handling; better selectivity | Lower yield (≤75%); requires initiator |

Side Reactions and Mitigation

-

Over-bromination : Occurs with excess Br₂, leading to 3,4-bis(bromomethyl) derivatives. Mitigated by stoichiometric control.

-

Ring-opening : Observed at elevated temperatures (>50°C). Avoided by maintaining mild conditions.

Mechanistic Insights

Ionic vs. Radical Pathways

Stereochemical Considerations

-

Bromination at the 3-position retains the sulfolene ring’s planarity, confirmed by X-ray crystallography in related compounds.

Optimization Strategies

Solvent Effects

-

CCl₄ : Enhances bromine solubility but poses environmental concerns.

-

CHCl₃ : Alternative with similar efficacy; lower toxicity.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-2,5-dihydrothiophene 1,1-dioxide undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: The sulfone group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding aminomethyl derivative, while oxidation could introduce sulfoxide or sulfone functionalities.

Scientific Research Applications

3-(Bromomethyl)-2,5-dihydrothiophene 1,1-dioxide has several applications in scientific research:

Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting sulfur-containing functional groups.

Materials Science: It is explored for its potential use in the fabrication of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2,5-dihydrothiophene 1,1-dioxide largely depends on its chemical reactivity. The bromomethyl group is highly reactive towards nucleophiles, making it a useful building block in organic synthesis. The sulfone group, on the other hand, can participate in various redox reactions, contributing to the compound’s versatility.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Conformational Differences

- Parent Compound (2,5-Dihydrothiophene 1,1-dioxide) : The unsubstituted parent sulfone (C₄H₆O₂S) features a planar ring structure with bond lengths and angles consistent with conjugated diene systems. X-ray studies confirm its orthorhombic crystal system (space group Pnma) and planarity, which facilitate Diels-Alder reactivity .

- 3-Bromomethyl Derivative : The introduction of a bromomethyl group at the 3-position introduces steric bulk and electronic effects. Unlike halogenated derivatives like 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide, which adopt twisted conformations, the bromomethyl derivative retains planarity, critical for maintaining reactivity in cycloaddition reactions .

- 2,3-Dihydrothiophene 1,1-dioxide : This isomer has a double bond conjugated with the sulfone group (α-sulfone), leading to distinct reactivity. For example, bromine adds to the 2,5-isomer (β-sulfone) in aprotic media but requires aqueous conditions for the 2,3-isomer .

Physicochemical Properties

| Property | 3-Bromomethyl Derivative | Parent Sulfone (2,5-Dihydrothiophene 1,1-dioxide) | Tetrachloro Derivative |

|---|---|---|---|

| Melting Point | Not explicitly reported | 63–64°C | 218–219°C (decomposes) |

| Solubility | Soluble in polar aprotic solvents | 130 g/L in water | Low water solubility |

| Thermal Stability | Decomposes upon pyrolysis | Stable below 150°C | Stable up to 200°C |

| Conformation | Planar | Planar | Twisted |

| Reference |

Biological Activity

3-(Bromomethyl)-2,5-dihydrothiophene 1,1-dioxide is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This compound's structure includes a bromomethyl group attached to a thiophene ring, which is known to influence its reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its antimicrobial properties, antiproliferative effects, and potential applications in drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes a thiophene ring with a bromomethyl substituent and a sulfone group, which may contribute to its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, in studies evaluating various thiophene derivatives, it was found that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

- Case Study : A study on related thiophene compounds demonstrated antibacterial effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Antiproliferative Effects

The antiproliferative activity of this compound has been explored in various cancer cell lines. The compound's ability to inhibit cell proliferation suggests it may serve as a lead compound for anticancer drug development.

- Case Study : Research involving the testing of thiophene derivatives on HeLa cells revealed that certain derivatives led to significant reductions in cell viability at concentrations as low as 50 µM. The observed IC50 values indicated potent activity comparable to established chemotherapeutic agents .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses include:

- Interaction with Cellular Targets : The sulfone group may interact with nucleophilic sites in proteins or DNA, leading to cellular stress responses.

- Disruption of Membrane Integrity : Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis.

Summary of Biological Activities

Potential Applications

Given its biological activity, this compound holds promise for further development as:

- Antimicrobial Agent : Potential use in treating infections caused by resistant strains.

- Anticancer Drug : Further optimization could lead to effective treatments for various cancers.

Q & A

Basic: What are the key synthetic routes for preparing 3-(Bromomethyl)-2,5-dihydrothiophene 1,1-dioxide?

The compound is often synthesized via bromination of 2,5-dihydrothiophene 1,1-dioxide derivatives. A common method involves dehydrobromination of halogenated tetrahydrothiophene sulfones. For example, 3,4-dibromo-tetrahydrothiophene 1,1-dioxide (V) undergoes selective dehydrobromination under basic conditions to yield 3-bromo-2,5-dihydrothiophene 1,1-dioxide with improved yields compared to older protocols . Recrystallization from ethanol-ether solutions is critical for purification, as impurities can affect reactivity in downstream applications .

Advanced: How do structural differences between 2,5-dihydrothiophene 1,1-dioxide and its 2,3-isomer influence reactivity?

The 2,5-dihydrothiophene 1,1-dioxide (I) contains a conjugated double bond and two α-methylene groups, enabling resonance stabilization and acidic α-hydrogens. In contrast, the 2,3-isomer (II) has a non-conjugated double bond and one α-methylene group, reducing acidity and altering reactivity. For instance, I reacts with Grignard reagents to form sulfinic anhydrides via α-deprotonation, while II shows no such reactivity . X-ray crystallography confirms planar ring structures in I , whereas halogenated derivatives (e.g., tetrachloro analogs) adopt twisted conformations, impacting their role as dienophiles in Diels-Alder reactions .

Basic: What analytical methods validate the purity and structure of this compound?

- NMR : Deuterium labeling (e.g., 3.58 D atoms/molecule in II ) confirms synthetic pathways and isotopic incorporation .

- X-ray crystallography : Reveals planarity of the sulfone ring and bond-length variations critical for understanding resonance stabilization .

- Infrared spectroscopy : Differentiates isomers by sulfone group vibrations (e.g., 1150–1300 cm⁻¹ S=O stretching) .

Advanced: How can contradictions in isotope effect data during bromination be resolved?

Isotope effects in bromination reactions (e.g., deuterium vs. protium at α-methylene positions) may arise from competing mechanisms (e.g., radical vs. ionic pathways). To resolve discrepancies:

- Perform kinetic isotope effect (KIE) studies under controlled conditions (temperature, solvent polarity).

- Compare NMR data of deuterated analogs (e.g., 2,5-dihydrothiophene 2,2',5,5'-d₄ 1,1-dioxide ) to assess isotopic distribution .

- Use computational modeling (DFT) to predict dominant reaction pathways .

Advanced: What methodological challenges arise in using this compound as a diene synthon?

As a masked diene, 3-sulfolene derivatives require precise thermal or basic conditions for desulfonylation. Key considerations:

- Stereoselectivity : Base strength (e.g., KOtBu vs. NaOH) influences (E)/(Z) ratios in conjugated dienes. For example, strong bases favor (E)-selectivity via anti-elimination .

- Side reactions : Competing isomerization to 2,3-dihydrothiophene sulfones can occur if reaction temperatures exceed 80°C .

- Purification : Residual sulfone byproducts require chromatography or recrystallization from ether/hexane mixtures .

Basic: What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (classified as severe eye irritant) .

- Storage : Keep in sealed containers below 4°C to prevent decomposition. Avoid proximity to strong oxidizers .

- Spill management : Use sand or activated carbon for containment. Neutralize residues with 2% HCl before disposal .

Advanced: How does the compound’s electronic structure facilitate applications in medicinal chemistry?

The sulfone group enhances electrophilicity, enabling nucleophilic substitutions (e.g., with amines or thiols) to generate bioactive analogs. For example:

- Antiphlogistic agents : Derivatives with fused tetrahydrothiophene sulfones exhibit anti-inflammatory activity via COX-2 inhibition .

- Psychotropic analogs : Bromomethyl groups serve as alkylating agents for CNS-targeted prodrugs .

Advanced: What role does the sulfone group play in resonance stabilization during Grignard reactions?

The sulfone group stabilizes negative charge during α-deprotonation, enabling nucleophilic attack on carbonyl substrates. A proposed mechanism involves:

Deprotonation of α-methylene groups by Grignard reagents (e.g., EtMgBr).

Formation of a sulfinic anhydride intermediate, confirmed by IR and NMR .

Subsequent hydrolysis to yield sulfinic acids or further functionalization.

Basic: How is the compound used in one-pot multicomponent reactions?

In a representative procedure:

- Step 1 : React 2,5-dihydrothiophene 1,1-dioxide (25) with phenylsulfenyl chloride at RT for 24h.

- Step 2 : Add triethylamine (maintain <25°C) to initiate cyclization, yielding 3-phenylthio-2,5-dihydrothiophene 1,1-dioxide in 85% yield after recrystallization .

Advanced: What computational tools aid in predicting reaction outcomes with this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.